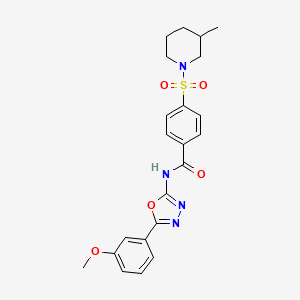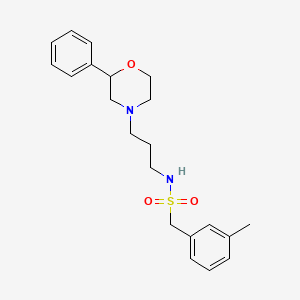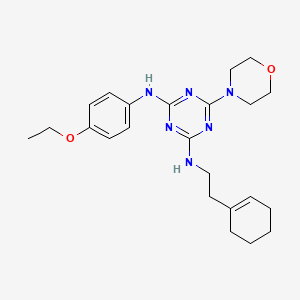
2,6-Dichloro-3-fluorophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-fluorophenacyl bromide, also known as 2-Bromo-2’,6’-dichloro-3’-fluoroacetophenone, is a chemical compound with the empirical formula C8H4BrCl2FO . It has a molecular weight of 285.93 .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-fluorophenacyl bromide consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
2,6-Dichloro-3-fluorophenacyl bromide is a solid substance with a melting point of 38-44 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has demonstrated the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines carrying a 2,4-dichloro-5-fluorophenyl moiety through cyclization with substituted phenacyl bromides, showing moderate to excellent in vitro antitumor activity against a panel of cancer cell lines (Bhat et al., 2009).
Antimicrobial Activity
Novel 1,2,4-Triazolo[3,4-b]thiazole derivatives synthesized via a multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide have exhibited antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).
Antibacterial and Anti-inflammatory Agents
Synthesis of new 2,4-disubstituted thiazoles as potential antibacterial and anti-inflammatory agents has been reported. These compounds were derived from reactions involving 2,4-dichloro-5-fluorophenacyl bromide, demonstrating promising biological activities (Holla et al., 2003).
Fluorescence Sensing
A study on the synthesis of 1-Pyrenyl- and 3-Perylenyl-antimony(V) derivatives for the turn-on sensing of fluoride ions in water at sub-ppm concentrations has been conducted. These derivatives were synthesized using bromide salts, including phenacyl bromides, indicating their utility in detecting fluoride ions through fluorescence response (Hirai et al., 2016).
Antipathogenic Activity
Thiourea derivatives synthesized through reactions involving acyl bromides have shown significant antipathogenic activity, especially against biofilm-forming bacterial strains. These findings suggest the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Safety and Hazards
2,6-Dichloro-3-fluorophenacyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing in dust, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-1-(2,6-dichloro-3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVUFUXFUVITSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-fluorophenacyl bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)
![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)

![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)







![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B2604663.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)